Butyl 5-methylisoxazole-3-carboxylate
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Overview
Description
Butyl 5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methylisoxazole-3-carboxylic acid with butanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction yields this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl 5-methylisoxazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methylisoxazole-3-carboxylate
- Ethyl 5-methylisoxazole-3-carboxylate
- Propyl 5-methylisoxazole-3-carboxylate
Uniqueness
Butyl 5-methylisoxazole-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl ester may exhibit different pharmacokinetic properties and interactions with biological targets .
Properties
CAS No. |
85168-94-1 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
butyl 5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
KJWXLOFPERELSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
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